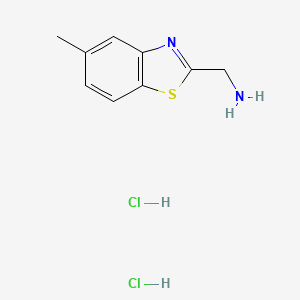

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(5-methyl-1,3-benzothiazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.2ClH/c1-6-2-3-8-7(4-6)11-9(5-10)12-8;;/h2-4H,5,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZJWQPTLZOENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then subjected to further reactions to introduce the methyl and methanamine groups. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes critical differences between the target compound and its analogs:

Biological Activity

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H11Cl2N2S, indicating the presence of a benzothiazole core which is known for its biological significance. The specific substitution pattern of this compound contributes to its unique chemical behavior and biological activity.

The biological activity of (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects such as:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in disease pathways, contributing to its potential anticancer and antimicrobial properties.

- Antimicrobial Activity : Research indicates that derivatives of benzothiazole can exhibit significant antibacterial effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) when used in combination with other antibiotics .

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives, including (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride. Notably:

- Cytotoxicity : In vitro studies have shown that compounds similar to (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride exhibit cytotoxic effects against various cancer cell lines. For example, the compound showed promising results against human breast adenocarcinoma (MCF-7) and melanoma cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

- Effectiveness Against MRSA : The benzothiazole scaffold has been shown to re-sensitize MRSA strains to β-lactam antibiotics at low concentrations, indicating a possible role as a resistance-modifying agent (RMA) .

Case Studies and Research Findings

- Resistance-Modifying Agents : In a study focusing on the structure-activity relationships of benzothiazole derivatives, it was found that certain modifications enhanced their ability to combat antibiotic resistance in MRSA strains .

- Anticancer Activity : Another study highlighted that analogs of benzothiazole exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin against leukemia cell lines .

- Antimalarial Potential : While not directly studied for antimalarial activity, related compounds have shown promise in inhibiting Plasmodium species through iron chelation mechanisms, suggesting potential avenues for further research into (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride in this area .

Q & A

Q. What computational methods predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.